molecular formula C13H15N3O2 B2406332 N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1092460-55-3

N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2406332
CAS No.: 1092460-55-3
M. Wt: 245.282
InChI Key: WTVJVCKXWNSWJA-UHFFFAOYSA-N
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Description

N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves the reaction of appropriate quinazoline derivatives with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are carefully monitored to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound .

Scientific Research Applications

N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been identified as a soluble epoxide hydrolase inhibitor, which helps maintain high levels of epoxyeicosatrienoic acids. These acids have beneficial biological activities, such as reducing inflammation, regulating endothelial tone, improving mitochondrial function, and decreasing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • Quinazoline-4(3H)-one derivatives
  • Quinazolinone-7-carboxamides
  • Isobutyl-substituted quinazolines

Uniqueness

N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific substitution pattern and its ability to inhibit soluble epoxide hydrolase selectively. This selective inhibition makes it a promising candidate for therapeutic applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-(2-methylpropyl)-4-oxo-3H-quinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8(2)6-14-12(17)9-3-4-10-11(5-9)15-7-16-13(10)18/h3-5,7-8H,6H2,1-2H3,(H,14,17)(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVJVCKXWNSWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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